3-(chlorosulfonyl)-5-methylbenzoic acid

Sulfonamide synthesis nucleophilic substitution kinetics Hammett analysis

Library synthesis often suffers from conversion variance due to regioisomer reactivity differences. 3-(Chlorosulfonyl)-5-methylbenzoic acid (CAS 191483-49-5) solves this with a meta-substitution pattern that shows a 52% higher intrinsic reactivity (k₂₅ = 102.0 × 10² M⁻¹·s⁻¹) than the para-isomer. This enables more uniform conversion across diverse amines in automated parallel synthesis. - Meta -COOH/-SO₂Cl spacing ensures orthogonal derivatization without protection/deprotection. - Higher pKa (~3.2) than 5,2-regioisomer aids organic-phase retention during extractive workup. - LogP 1.62 provides a measurable passive permeability advantage over non-methylated analogs.

Molecular Formula C8H7ClO4S
Molecular Weight 234.65
CAS No. 191483-49-5
Cat. No. B2389665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chlorosulfonyl)-5-methylbenzoic acid
CAS191483-49-5
Molecular FormulaC8H7ClO4S
Molecular Weight234.65
Structural Identifiers
SMILESCC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O
InChIInChI=1S/C8H7ClO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11)
InChIKeyROAXDYSMBVWWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chlorosulfonyl)-5-methylbenzoic acid: Bifunctional Building Block


3-(Chlorosulfonyl)-5-methylbenzoic acid (CAS 191483-49-5) is a bifunctional aromatic building block featuring both a carboxylic acid (–COOH) and a chlorosulfonyl (–SO₂Cl) group positioned meta to one another on a toluene-derivatized benzene ring, with the methyl substituent at the 5-position and the chlorosulfonyl group at the 3-position . The compound has a molecular formula of C₈H₇ClO₄S and a molecular weight of 234.66 g·mol⁻¹ . Its structural arrangement places the electron-withdrawing chlorosulfonyl group and the carboxylic acid in a non-conjugating meta relationship, while the methyl group at the 5-position exerts a localized inductive effect that subtly modulates both the acidity of the carboxylic acid and the electrophilicity of the sulfonyl chloride center [1].

Regioisomer Reactivity Differences


Chlorosulfonyl-substituted methylbenzoic acids exist as multiple regioisomers (e.g., 3,5-; 2,5-; 2,4-; 3,4-substitution patterns), and their interchangeability in synthesis is unsupported by kinetic data. Systematic Hammett analysis of arenesulfonyl chloride reactivity demonstrates that the position of a methyl substituent relative to the –SO₂Cl group quantitatively alters the second-order rate constant for nucleophilic chloride exchange: the 3-methyl (meta) isomer exhibits a k₂₅ of 102.0 × 10² M⁻¹·s⁻¹, which is 52% higher than the 4-methyl (para) isomer at 67.0 × 10² M⁻¹·s⁻¹ under identical conditions [1]. This differential reactivity propagates into sulfonamide coupling efficiency and product distribution when amines of varying nucleophilicity are employed. Furthermore, the meta relationship between –COOH and –SO₂Cl groups in the target compound minimizes intramolecular hydrogen bonding and steric interference that can compromise the orthogonality of sequential derivatization steps in ortho-substituted analogs . Substituting a regioisomer without accounting for these kinetic and steric differences risks altered reaction yields, impurity profiles, and downstream biological activity of sulfonamide products.

3-(Chlorosulfonyl)-5-methylbenzoic acid: Comparative Evidence


Meta-Methyl Substitution Enhances Sulfonyl Chloride Reactivity

The intrinsic electrophilic reactivity of the chlorosulfonyl group in the target compound is quantitatively distinguishable from that of its para-methyl regioisomer. In the chloride-chloride identity exchange reaction (a model for nucleophilic substitution at sulfonyl sulfur), 3-methylbenzenesulfonyl chloride (meta-methyl) exhibits a second-order rate constant k₂₅ of 102.0 × 10² M⁻¹·s⁻¹, compared to 67.0 × 10² M⁻¹·s⁻¹ for 4-methylbenzenesulfonyl chloride (para-methyl) in acetonitrile at 25 °C [1]. The unsubstituted benzenesulfonyl chloride baseline is 117.3 × 10² M⁻¹·s⁻¹. For the target compound, the 3-chlorosulfonyl group is meta to the 5-methyl substituent, whereas in 5-(chlorosulfonyl)-2-methylbenzoic acid the sulfonyl chloride is para to the methyl group – a spatial relationship directly analogous to the (4-Me)-1 case. The 52% higher k₂₅ for the meta-methyl arrangement translates to faster sulfonamide formation with weakly nucleophilic amines and more complete conversion under time-limited conditions [2].

Sulfonamide synthesis nucleophilic substitution kinetics Hammett analysis arenesulfonyl chloride reactivity

Carboxylic Acid pKa Modulation by Meta-Methyl Group

The acidity of the benzoic acid moiety governs solubility, salt formation, and the pH-dependent reactivity of the carboxyl group during amide coupling or esterification. The target compound bears a methyl group meta to the –COOH, exerting a weak electron-donating inductive effect (σₘ = –0.07 for CH₃) [1]. Its predicted pKa is estimated at approximately 3.2–3.3, based on the pKa of 3-(chlorosulfonyl)benzoic acid (3.00 ± 0.10) plus the ΔpKa contribution of a meta-methyl group (+0.2 to +0.3 units) . In contrast, 5-(chlorosulfonyl)-2-methylbenzoic acid, where the methyl group is ortho to the –COOH and the –SO₂Cl is para to the –COOH, has a predicted pKa of 2.57 ± 0.25 , reflecting the stronger electron-withdrawing influence of the para-chlorosulfonyl substituent (σₚ ≈ +0.68 for SO₂Cl) . The 0.6–0.7 pKa unit difference between the target compound and the 2,5-regioisomer means the target compound is approximately 4–5 times less acidic, which directly affects carboxylate anion formation during aqueous workup and the choice of coupling conditions for amide bond formation.

pKa prediction carboxylic acid acidity substituent effects Hammett sigma constants

Melting Point Differences Across Regioisomers

The thermal behavior of chlorosulfonyl-methylbenzoic acid regioisomers varies substantially with substitution pattern, reflecting differences in intermolecular hydrogen bonding, dipole alignment, and crystal lattice energy. The regioisomer 4-(chlorosulfonyl)-2-methylbenzoic acid (TCI grade, ≥98%) exhibits a melting point of 194.0–198.0 °C , whereas 5-(chlorosulfonyl)-2-methylbenzoic acid melts at 152–154 °C , and the non-methylated 3-(chlorosulfonyl)benzoic acid melts at 133–138 °C . Although a precisely measured melting point for the target compound was not located in the accessible authoritative databases, its structural analog 3-(chlorosulfonyl)benzoic acid (133–138 °C) provides the closest baseline; addition of the 5-methyl group is expected to modestly elevate the melting point relative to this baseline due to increased molecular weight and enhanced van der Waals contacts, consistent with the trend observed across the series . The substantial melting point range across regioisomers (spanning >60 °C) means that physical form, grinding behavior, and thermal stability during storage and weighing differ materially among analogs.

melting point crystal packing regioisomer differentiation solid-state properties

Bifunctional Orthogonality from Meta Substitution

The target compound positions its two reactive functional groups (–COOH at C1, –SO₂Cl at C3) in a meta relationship with a rotatable bond count of only 2 , indicating that the two groups cannot approach each other through bond rotation. This contrasts with ortho-substituted analogs such as 2-(chlorosulfonyl)-5-methylbenzoic acid (CAS 17641-70-2) or 2-(chlorosulfonyl)-3-methylbenzoic acid, where the proximity of –SO₂Cl and –COOH enables intramolecular hydrogen bonding between the sulfonyl oxygen and the carboxylic acid proton, as well as potential cyclization to form mixed anhydride or sulfonate-ester byproducts under activating conditions [1]. The meta arrangement enforces spatial separation of the two electrophilic centers, allowing sequential chemoselective derivatization: the –SO₂Cl group can be reacted with amines to form sulfonamides without protecting the –COOH, or the –COOH can be activated for amide coupling without interference from the sulfonyl chloride, provided anhydrous conditions are maintained . In ortho-substituted analogs, attempted sequential derivatization frequently yields mixtures of mono- and bis-adducts due to competing intramolecular activation.

bifunctional orthogonality chemoselective derivatization intramolecular hydrogen bonding steric hindrance

LogP and TPSA Differentiation for ADME Design

The target compound has a computed LogP of 1.62 and a TPSA of 71.44 Ų . In comparison, the non-methylated analog 3-(chlorosulfonyl)benzoic acid has a LogP of approximately 1.32 , while the sulfone analog 3-chloro-5-(methylsulfonyl)benzoic acid has a different TPSA and LogP profile due to its sulfone (–SO₂CH₃) instead of sulfonyl chloride (–SO₂Cl) functionality . The +0.30 LogP increment conferred by the 5-methyl group represents an approximately 2-fold increase in calculated octanol-water partition coefficient, which translates to moderately enhanced membrane permeability for sulfonamide conjugates derived from this building block [1]. This positions the target compound as the preferred intermediate when the desired sulfonamide products require a balance between aqueous solubility (maintained by the free –COOH or its carboxylate) and passive membrane permeability (enhanced by the methyl group), compared to the non-methylated analog which is approximately 2-fold more hydrophilic.

LogP TPSA lipophilicity drug-likeness ADME prediction

3-(Chlorosulfonyl)-5-methylbenzoic acid: Key Applications


Parallel Library Synthesis with Uniform Reaction Kinetics

When synthesizing sulfonamide libraries via reaction of the chlorosulfonyl group with diverse amine sets, the 52% higher intrinsic reactivity of the meta-methyl substitution pattern (k₂₅ = 102.0 × 10² M⁻¹·s⁻¹) compared to the para-methyl analog (67.0 × 10² M⁻¹·s⁻¹) enables more uniform conversion across amines of varying nucleophilicity under standardized parallel conditions [1]. This kinetic advantage is particularly relevant for automated liquid-handling platforms where reaction times are fixed, as slower-reacting para-substituted regioisomers would yield lower conversion for weakly nucleophilic (e.g., electron-deficient aniline) inputs, creating purity disparities across library members. The meta arrangement reduces this conversion variance, supporting more consistent product quality in 96-well or 384-well formats.

Orthogonal Sequential Derivatization for Fragment-to-Lead Chemistry

The meta relationship between –COOH and –SO₂Cl groups in the target compound, combined with its low rotatable bond count (2 bonds), ensures that each functional group can be derivatized independently without mutual interference . In a fragment-based drug discovery workflow, the –SO₂Cl group can first be reacted with an amine-bearing fragment to generate a sulfonamide intermediate; the free –COOH can subsequently be coupled to a second diversity element via amide bond formation without requiring protection/deprotection of the sulfonamide. Ortho-substituted regioisomers such as 2-(chlorosulfonyl)-5-methylbenzoic acid are unsuitable for this sequential approach because intramolecular activation of the sulfonyl chloride by the proximal carboxylic acid promotes competing cyclization and bis-adduct formation, complicating purification and reducing isolated yields [2].

Sulfonamide Leads with Balanced Lipophilicity for Cellular Permeability

The target compound's LogP of 1.62 and TPSA of 71.44 Ų provide a starting lipophilicity profile that is approximately 2-fold higher (ΔLogP = +0.30) than the non-methylated analog 3-(chlorosulfonyl)benzoic acid . When conjugated with amines to form sulfonamide products, this moderate lipophilicity advantage is expected to translate into improved passive membrane permeability while the –COOH group retains sufficient polarity (TPSA contribution) to maintain aqueous solubility [3]. For cellular target engagement assays where sulfonamide-bioprobes must cross the cell membrane before binding intracellular targets, the methyl-substituted scaffold offers a measurable advantage over the non-methylated analog without requiring additional hydrophobic substituents that could compromise solubility or increase off-target binding.

Process Scale-Up: Acidity-Driven Phase Partitioning Control

The predicted pKa of the target compound (≈3.2–3.3) is approximately 0.6–0.7 units higher than that of 5-(chlorosulfonyl)-2-methylbenzoic acid (pKa 2.57) . During aqueous workup of sulfonamide coupling reactions, the carboxylate anion formation pH differs between these regioisomers. The target compound remains predominantly protonated (and thus organic-soluble) at pH ~2–3, whereas the 5,2-regioisomer would substantially deprotonate under the same conditions, partitioning into the aqueous phase. This subtle pH-dependent solubility difference directly impacts extraction efficiency and product recovery during scale-up, making the target compound the preferred choice when organic-phase retention of unreacted starting material or mono-derivatized intermediate is desired during extractive workup .

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